N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide
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Overview
Description
This would typically include the IUPAC name, other names, CAS number, and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, molecular weight, and structural diagram.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Binding Affinity for CB1 Cannabinoid Receptor
A study by Tobiishi et al. (2007) focused on the synthesis of methoxy and fluorine analogs of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide, aiming to develop tracers for medical imaging through positron emission tomography (PET). These analogs were designed based on the 1,5-diarylpyrazole core template, exhibiting comparable affinities to the CB1 reference antagonist SR141716, suggesting their potential for biological imaging studies of the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Cytotoxicity of Pyrazole Derivatives
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study indicates the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Structural and Thermo-Optical Studies
Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted detailed structural characterization along with thermo-optical studies. Their findings provide insights into the compound's thermal stability and non-linear optical properties, which could have implications for its application in materials science (Kumara et al., 2018).
Allosteric Modulation of the mGluR5 Receptor
Research by Paulis et al. (2006) explored the substituent effects of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide derivatives on the modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. The study highlights the compound's potential in understanding the structural requirements for potentiation of glutamate-induced calcium release, offering a pathway for the development of novel therapeutic agents (de Paulis et al., 2006).
Safety And Hazards
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Future Directions
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Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-13(5-2)22-11-10-15(21-22)18(23)20-16(12-19)14-8-6-7-9-17(14)24-3/h6-11,13,16H,4-5H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJHLKGCFHVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide |
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